molecular formula C10H10O4 B11797039 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid

Cat. No.: B11797039
M. Wt: 194.18 g/mol
InChI Key: IPPVORKCKOPYSL-UHFFFAOYSA-N
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Description

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a cyclobutanecarbonyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be introduced via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with additional functional groups.

    Reduction: The carbonyl groups can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the cyclobutanecarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized derivatives.

    Reduction: Products may include alcohols or other reduced forms of the compound.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Cyclobutanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutanecarbonyl group and the furan ring can participate in various molecular interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the cyclobutanecarbonyl group, making it less structurally complex.

    Cyclobutanecarboxylic acid: Lacks the furan ring, resulting in different chemical properties and reactivity.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring, offering different reactivity and applications.

Uniqueness

5-(Cyclobutanecarbonyl)furan-2-carboxylic acid is unique due to the presence of both the cyclobutanecarbonyl group and the furan ring, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-(cyclobutanecarbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H10O4/c11-9(6-2-1-3-6)7-4-5-8(14-7)10(12)13/h4-6H,1-3H2,(H,12,13)

InChI Key

IPPVORKCKOPYSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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